Nebularine
Overview
Description
It has been recognized for its antibiotic, antiamebal, antiviral, and antiparasitic properties . Nebularine exhibits high cytotoxicity in animal cells and has been studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
Nebularine primarily targets Adenosine Deaminase . Adenosine Deaminase is an enzyme that plays a crucial role in purine metabolism, and is needed for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues .
Mode of Action
It is known to be a purine nucleoside analogue . Purine nucleoside analogues are a group of drugs widely used in treatment of cancer and viral infections, they mimic the structure of metabolic purines and interfere with DNA and RNA synthesis .
Biochemical Pathways
This compound is involved in the inhibition of DNA synthesis, which is a crucial process for cell division and growth . This could potentially lead to the inhibition of cancer cell growth.
Pharmacokinetics
It’s known that many purine nucleoside analogues have poor pharmacokinetics, binding tightly to their target enzymes and leading to nearly irreversible activity .
Result of Action
This compound has been found to have cytotoxic effects in both animal and plant cells . In animal cells, it leads to the depletion of ATP and formation of purine riboside phosphates by adenosine kinase . In plants, it was found to inhibit growth and cause mitotic aberrations in root tips .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been found that the risk or severity of certain conditions can be increased when this compound is combined with other substances . .
Biochemical Analysis
Biochemical Properties
Nebularine interacts with various enzymes and proteins. One of the key interactions is with the enzyme Adenosine deaminase . This interaction plays a crucial role in purine metabolism and in adenosine homeostasis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In animal cells, it has been observed to cause mitotic aberrations . In plant cells, this compound has been shown to antagonize cytokinin function in senescence and callus biotests . When applied alone, this compound caused increased lateral root formation and shortening of the main root .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Adenosine deaminase
Temporal Effects in Laboratory Settings
It is known that this compound has cytotoxic effects on both animal and plant cells
Metabolic Pathways
This compound is involved in purine metabolism, specifically in the regulation of adenosine homeostasis . It interacts with the enzyme Adenosine deaminase, which plays a crucial role in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nebularine can be synthesized using various methods. One notable method involves using inosine as a raw material, which undergoes acyl protection, sulfuration, and desulfuration reactions to yield this compound . This method avoids the use of heavy metal catalysts and column chromatography, making it suitable for large-scale synthesis.
Industrial Production Methods: this compound can also be isolated from a novel Microbispora species using Droplet Counter Current Chromatography . This method is efficient and allows for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: Nebularine undergoes various chemical reactions, including dehydrazination, which is catalyzed by copper sulfate in water . This reaction yields this compound in good yields and is suitable for industrial applications.
Common Reagents and Conditions:
Dehydrazination: Catalyzed by copper sulfate (2 mol%) in water.
Desulfuration: Utilizes 50% nitric acid as a desulfuration agent.
Major Products: The major product formed from these reactions is this compound itself, which can be further used in various applications.
Scientific Research Applications
Nebularine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other nucleoside analogs.
Biology: Studied for its effects on plant growth and development, where it acts as an anticytokinin.
Medicine: Exhibits antitumor activity by inhibiting DNA synthesis and inducing apoptosis. It is also being researched for its potential antiviral and antiparasitic properties.
Industry: Used in the large-scale production of nucleoside analogs for various applications.
Comparison with Similar Compounds
Nebularine is unique among purine nucleosides due to its broad spectrum of biological activities. Similar compounds include:
Vidarabine: Another purine nucleoside analog used as an antiviral agent.
Zebularine: A cytidine analog that inhibits DNA methylation and tumor growth.
5′-Chloro-5′-deoxy-2′,3′-O-isopropylidene-6-fluoro this compound:
This compound stands out due to its high cytotoxicity and diverse range of applications in both plant and animal systems.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXACSTFXYYMV-FDDDBJFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015580 | |
Record name | Nebularine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-33-4 | |
Record name | Nebularine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nebularine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nebularine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nebularine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-β-D-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEBULARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8B604PS4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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